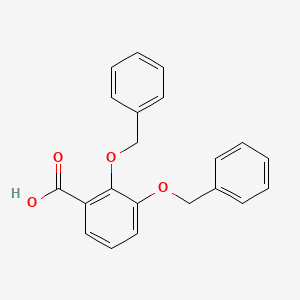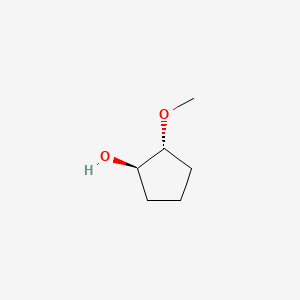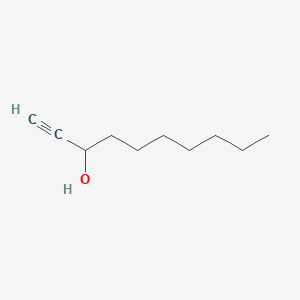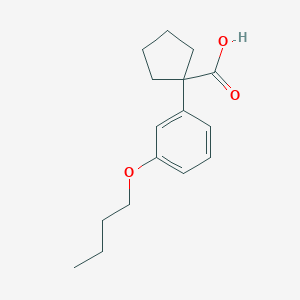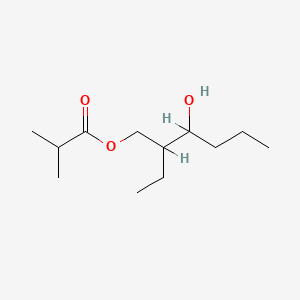
(Di-tert-butoxymethyl)silane
Descripción general
Descripción
(Di-tert-butoxymethyl)silane , also known as DTBMS , is an organosilicon compound with the chemical formula C11H26O3Si . It features a silicon atom bonded to three tert-butyl groups and one tert-butoxymethyl group. The compound is commonly used as a silane coupling agent and an initiator in various chemical processes .
Synthesis Analysis
The synthesis of DTBMS involves the reaction between tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The resulting product is characterized using techniques such as 1H-NMR , FT-IR , and mass spectroscopy .
Chemical Reactions Analysis
- Mitsunobu Reaction : DTBMS serves as a reactive intermediate in the Mitsunobu reaction. This oxidation-reduction condensation reaction involves nucleophilic substrates and alcohols in the presence of reducing phosphorus reagents and oxidizing azo reagents. It finds applications in heterocyclic chemistry, medicinal chemistry, and organic synthesis .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Polymer Material Development
(Di-tert-butoxymethyl)silane plays a crucial role in the synthesis and development of novel polymer materials. In one study, it was used to create crosslinkable copolymers from propylene and di-tert-butoxy(methyl)(oct-7-enyl)silane. The tert-butoxysilane groups in these copolymers were found to be easily cleaved by acid-catalyzed processes, enabling complete crosslinking through the tert-butoxysilane functionality and resulting in an insoluble polymeric material. The composition of the copolymer, and consequently the extent of crosslinking, could be controlled, offering significant potential for the development of materials with specific properties (Zimmer et al., 2013).
Silane-based Antioxidants in Polymer Stabilization
The compound has also been employed in the synthesis of new types of silane-based antioxidants, which show promise in stabilizing polymers. For instance, a novel antioxidant comprising an alkoxysilyl group and a 2,6-di-tert-butylphenol stabilizing moiety was synthesized and tested in isotactic poly(propylene). This silane stabilizer demonstrated stabilizing activity and was compared favorably against conventional antioxidants, potentially offering a new approach to enhancing the longevity and performance of polymers (Nedelčev et al., 2007).
Modification and Crosslinking of Polymers
In another application, (di-tert-butoxymethyl)silane was integral in modifying and crosslinking polymers. A study involving the grafting of vinyltrimethoxysilane onto various types of polyethylene demonstrated that the grafted polyethylenes could be crosslinked using water as the crosslinking agent. The mechanical and thermal properties of the crosslinked polyethylene were significantly improved compared to the uncrosslinked counterparts, indicating the potential of (di-tert-butoxymethyl)silane in enhancing material properties (Kuan et al., 2005).
Cement Hydration and Mortar Properties
The use of silanes and silane derivatives, including (di-tert-butoxymethyl)silane, has been explored in the context of cement hydration and the mechanical properties of mortars. These compounds are used as coupling agents to chemically react with calcium silicate hydrates, introducing organic components into the structure and potentially enhancing the mechanical properties of the resulting materials (Feng et al., 2016).
Silane Coupling Agents for Surface Treatment
(Di-tert-butoxymethyl)silane has been utilized as a part of silane coupling agents for surface treatment of various materials. These agents, which can be synthesized by living anionic polymerization, have shown promise in improving the adhesion between inorganic particles or metals and organic coatings. The treated surfaces exhibit enhanced properties, such as improved dispersibility in organic mediums (Yamamoto & Ohata, 1996).
Propiedades
InChI |
InChI=1S/C9H19O2Si/c1-8(2,3)10-7(12)11-9(4,5)6/h7H,1-6H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTBJHKDIBEWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(OC(C)(C)C)[Si] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60822982 | |
| Record name | (Di-tert-butoxymethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60822982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Di-tert-butoxymethyl)silane | |
CAS RN |
7489-74-9 | |
| Record name | (Di-tert-butoxymethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60822982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




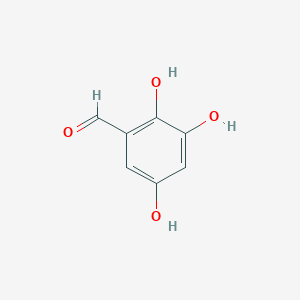
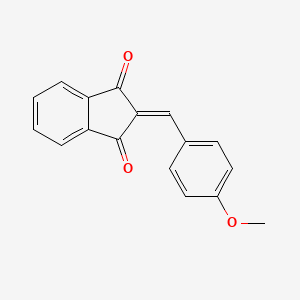
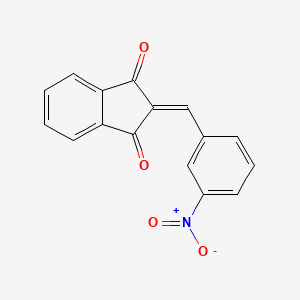
![[4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester](/img/structure/B3056790.png)

